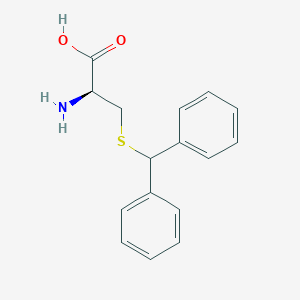![molecular formula C16H18N4O2 B11836056 (R)-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone](/img/structure/B11836056.png)
(R)-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone est un composé organique complexe qui présente une disposition unique de groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (R)-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone implique généralement des réactions organiques en plusieurs étapes. Le processus peut commencer par la préparation du noyau imidazo[4,5-d]pyrrolo[2,3-b]pyridine, suivie de l’introduction du groupe hydroxylethyle et de la partie cyclohexanone. Les réactifs couramment utilisés dans ces étapes comprennent les bases fortes, les agents oxydants et les groupes protecteurs pour assurer des réactions sélectives.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé nécessiterait une optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Cela pourrait impliquer l’utilisation de réacteurs à écoulement continu, un criblage à haut débit des catalyseurs et des techniques de purification avancées telles que la chromatographie et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
(R)-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxylethyle peut être oxydé pour former un groupe carbonyle.
Réduction : Le noyau imidazo[4,5-d]pyrrolo[2,3-b]pyridine peut être réduit dans des conditions spécifiques.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions communs
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Borohydrure de sodium, hydrure d’aluminium et de lithium.
Réactifs de substitution : Agents halogénants, réactifs organométalliques.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation du groupe hydroxylethyle donnerait une cétone, tandis que la réduction du noyau imidazo[4,5-d]pyrrolo[2,3-b]pyridine pourrait conduire à un système cyclique partiellement ou totalement saturé.
Applications de la recherche scientifique
Chimie
En chimie, this compound peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet d’explorer de nouvelles voies de réaction et de développer de nouvelles méthodologies de synthèse.
Biologie
En recherche biologique, ce composé peut être étudié pour son potentiel en tant que molécule biologiquement active. Ses interactions avec diverses cibles biologiques pourraient conduire à la découverte de nouveaux agents thérapeutiques.
Médecine
En médecine, this compound pourrait être étudié pour ses propriétés pharmacologiques. Il peut présenter une activité contre certaines maladies ou affections, ce qui en fait un candidat pour le développement de médicaments.
Industrie
Dans le secteur industriel, ce composé pourrait être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques. Sa structure chimique unique pourrait conférer des caractéristiques souhaitables aux polymères, aux revêtements ou à d’autres matériaux.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with various biological targets could lead to the discovery of new therapeutic agents.
Medicine
In medicine, ®-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone could be studied for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. Its unique chemical structure might impart desirable characteristics to polymers, coatings, or other materials.
Mécanisme D'action
Le mécanisme d’action de (R)-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone dépendrait de ses interactions spécifiques avec les cibles moléculaires. Celles-ci pourraient inclure des enzymes, des récepteurs ou d’autres protéines. Les effets du composé pourraient être médiés par des voies impliquant la transduction du signal, l’expression des gènes ou les processus métaboliques.
Comparaison Avec Des Composés Similaires
Composés similaires
(R)-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone : présente des similitudes avec d’autres dérivés de l’imidazo[4,5-d]pyrrolo[2,3-b]pyridine.
Dérivés de la cyclohexanone : Les composés comportant une partie cyclohexanone présentent souvent une réactivité et des applications similaires.
Unicité
L’unicité de this compound réside dans sa combinaison spécifique de groupes fonctionnels et de stéréochimie. Cette structure unique peut conférer des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C16H18N4O2 |
|---|---|
Poids moléculaire |
298.34 g/mol |
Nom IUPAC |
4-[4-[(1R)-1-hydroxyethyl]-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl]cyclohexan-1-one |
InChI |
InChI=1S/C16H18N4O2/c1-9(21)16-19-13-8-18-15-12(6-7-17-15)14(13)20(16)10-2-4-11(22)5-3-10/h6-10,21H,2-5H2,1H3,(H,17,18)/t9-/m1/s1 |
Clé InChI |
CVOUIMZGYXEPIL-SECBINFHSA-N |
SMILES isomérique |
C[C@H](C1=NC2=CN=C3C(=C2N1C4CCC(=O)CC4)C=CN3)O |
SMILES canonique |
CC(C1=NC2=CN=C3C(=C2N1C4CCC(=O)CC4)C=CN3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Methoxy-4-{[(1R)-1-phenylethyl]amino}quinazolin-6-ol](/img/structure/B11835983.png)
![[(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11835991.png)
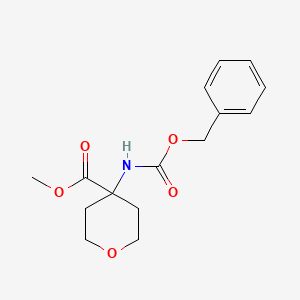
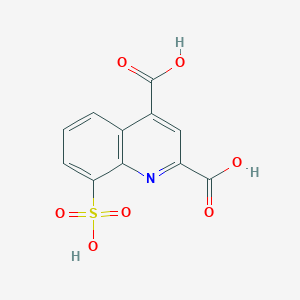
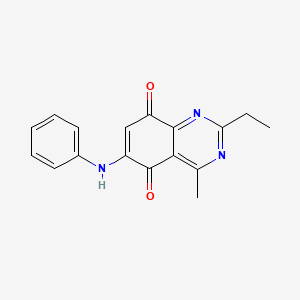
![2-[(2-Chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11836019.png)
![6,7-Dichloro-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11836021.png)
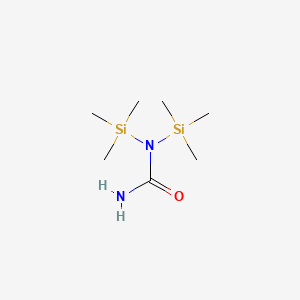
![5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B11836032.png)
